molecular formula C13H11NO2 B14054072 3-(3,5-Dimethylbenzofuran-2-yl)-3-oxopropanenitrile

3-(3,5-Dimethylbenzofuran-2-yl)-3-oxopropanenitrile

Cat. No.: B14054072
M. Wt: 213.23 g/mol
InChI Key: ZGEGRQZYPNMOMS-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylbenzofuran-2-yl)-3-oxopropanenitrile is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-temperature reactions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylbenzofuran-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

3-(3,5-Dimethylbenzofuran-2-yl)-3-oxopropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylbenzofuran-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethylbenzofuran-2-yl)-3-oxopropanoic acid
  • 3-(3,5-Dimethylbenzofuran-2-yl)-3-hydroxypropanenitrile
  • 3-(3,5-Dimethylbenzofuran-2-yl)-3-aminopropanenitrile

Uniqueness

3-(3,5-Dimethylbenzofuran-2-yl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and synthetic utility .

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

3-(3,5-dimethyl-1-benzofuran-2-yl)-3-oxopropanenitrile

InChI

InChI=1S/C13H11NO2/c1-8-3-4-12-10(7-8)9(2)13(16-12)11(15)5-6-14/h3-4,7H,5H2,1-2H3

InChI Key

ZGEGRQZYPNMOMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)CC#N

Origin of Product

United States

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